2-[(Cyclopropylmethyl)amino]-6-methylpyridine-3-carbonitrile
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Overview
Description
2-[(Cyclopropylmethyl)amino]-6-methylpyridine-3-carbonitrile is an organic compound with a unique structure that includes a cyclopropylmethyl group, an amino group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]-6-methylpyridine-3-carbonitrile typically involves the reaction of 6-methylpyridine-3-carbonitrile with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]-6-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
Uniqueness
2-[(Cyclopropylmethyl)amino]-6-methylpyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the pyridine ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-8-2-5-10(6-12)11(14-8)13-7-9-3-4-9/h2,5,9H,3-4,7H2,1H3,(H,13,14) |
InChI Key |
LNYGRLPLIHHAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)NCC2CC2 |
Origin of Product |
United States |
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